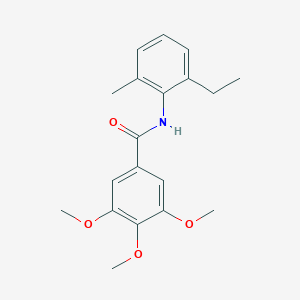
N-(2-ethyl-6-methylphenyl)-3,4,5-trimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-ethyl-6-methylphenyl)-3,4,5-trimethoxybenzamide, also known as GSK-3β inhibitor VIII, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound is a potent inhibitor of glycogen synthase kinase-3β (GSK-3β), which is a key enzyme involved in various cellular processes such as glycogen metabolism, protein synthesis, and cell differentiation.
Wirkmechanismus
N-(2-ethyl-6-methylphenyl)-3,4,5-trimethoxybenzamide is a potent and selective inhibitor of N-(2-ethyl-6-methylphenyl)-3,4,5-trimethoxybenzamideβ. The compound binds to the ATP-binding site of N-(2-ethyl-6-methylphenyl)-3,4,5-trimethoxybenzamideβ and prevents the phosphorylation of its substrates. This results in the inhibition of various cellular processes that are regulated by N-(2-ethyl-6-methylphenyl)-3,4,5-trimethoxybenzamideβ, such as glycogen metabolism, protein synthesis, and cell differentiation.
Biochemical and Physiological Effects:
The inhibition of N-(2-ethyl-6-methylphenyl)-3,4,5-trimethoxybenzamideβ by N-(2-ethyl-6-methylphenyl)-3,4,5-trimethoxybenzamide has been shown to have various biochemical and physiological effects. In Alzheimer's disease, the compound has been shown to reduce tau phosphorylation and improve cognitive function. In bipolar disorder, the compound has been shown to reduce manic-like behavior. In cancer, the compound has been shown to induce apoptosis and inhibit tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-ethyl-6-methylphenyl)-3,4,5-trimethoxybenzamide has several advantages for lab experiments. The compound is highly potent and selective for N-(2-ethyl-6-methylphenyl)-3,4,5-trimethoxybenzamideβ, which allows for specific inhibition of this enzyme. The compound has also been extensively studied in animal models and has shown promising results in various diseases. However, there are also limitations to the use of this compound in lab experiments. The compound has low solubility in aqueous solutions, which can make it difficult to use in certain assays. The compound also has low bioavailability, which can limit its effectiveness in vivo.
Zukünftige Richtungen
There are several future directions for the study of N-(2-ethyl-6-methylphenyl)-3,4,5-trimethoxybenzamide. One direction is the development of more potent and selective N-(2-ethyl-6-methylphenyl)-3,4,5-trimethoxybenzamideβ inhibitors. Another direction is the investigation of the compound's potential therapeutic applications in other diseases such as Parkinson's disease and schizophrenia. Additionally, the compound's mechanism of action and its effects on other cellular processes such as autophagy and inflammation could be further studied. Finally, the development of more effective formulations of the compound could improve its bioavailability and efficacy in vivo.
Synthesemethoden
The synthesis of N-(2-ethyl-6-methylphenyl)-3,4,5-trimethoxybenzamide involves the reaction of 3,4,5-trimethoxybenzoyl chloride with 2-ethyl-6-methylaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the product is purified by column chromatography. The yield of the synthesis is typically around 50-60%.
Wissenschaftliche Forschungsanwendungen
N-(2-ethyl-6-methylphenyl)-3,4,5-trimethoxybenzamide has been extensively studied for its potential therapeutic applications in various diseases such as Alzheimer's disease, bipolar disorder, and cancer. The compound has been shown to inhibit N-(2-ethyl-6-methylphenyl)-3,4,5-trimethoxybenzamideβ activity, which is involved in the pathogenesis of these diseases. In Alzheimer's disease, N-(2-ethyl-6-methylphenyl)-3,4,5-trimethoxybenzamideβ is implicated in the hyperphosphorylation of tau protein, which leads to the formation of neurofibrillary tangles. Inhibition of N-(2-ethyl-6-methylphenyl)-3,4,5-trimethoxybenzamideβ by N-(2-ethyl-6-methylphenyl)-3,4,5-trimethoxybenzamide has been shown to reduce tau phosphorylation and improve cognitive function in animal models of Alzheimer's disease. In bipolar disorder, N-(2-ethyl-6-methylphenyl)-3,4,5-trimethoxybenzamideβ is involved in the regulation of mood and behavior. Inhibition of N-(2-ethyl-6-methylphenyl)-3,4,5-trimethoxybenzamideβ by N-(2-ethyl-6-methylphenyl)-3,4,5-trimethoxybenzamide has been shown to reduce manic-like behavior in animal models of bipolar disorder. In cancer, N-(2-ethyl-6-methylphenyl)-3,4,5-trimethoxybenzamideβ is involved in the regulation of cell proliferation and survival. Inhibition of N-(2-ethyl-6-methylphenyl)-3,4,5-trimethoxybenzamideβ by N-(2-ethyl-6-methylphenyl)-3,4,5-trimethoxybenzamide has been shown to induce apoptosis and inhibit tumor growth in various cancer cell lines.
Eigenschaften
Molekularformel |
C19H23NO4 |
|---|---|
Molekulargewicht |
329.4 g/mol |
IUPAC-Name |
N-(2-ethyl-6-methylphenyl)-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C19H23NO4/c1-6-13-9-7-8-12(2)17(13)20-19(21)14-10-15(22-3)18(24-5)16(11-14)23-4/h7-11H,6H2,1-5H3,(H,20,21) |
InChI-Schlüssel |
NVUOHEVYIIOAQW-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC(=C1NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)C |
Kanonische SMILES |
CCC1=CC=CC(=C1NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)C |
Piktogramme |
Environmental Hazard |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




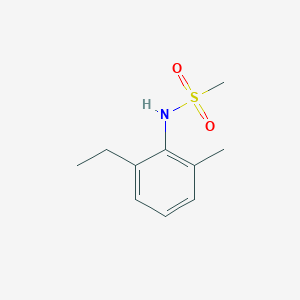
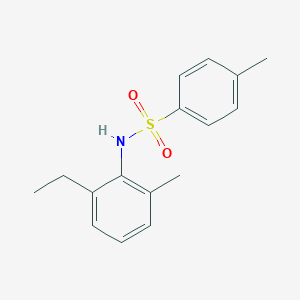
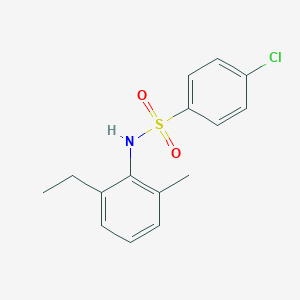
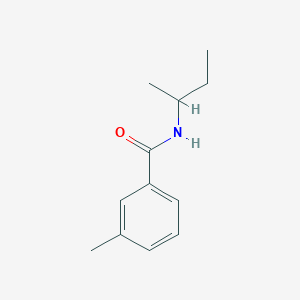
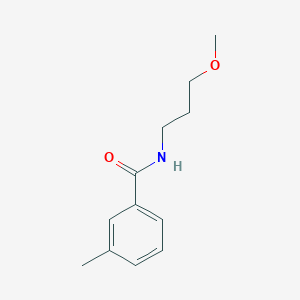
![Dimethyl 5-[(3-methylbenzoyl)amino]isophthalate](/img/structure/B291722.png)
![Dimethyl 2-[(3-methylbenzoyl)amino]terephthalate](/img/structure/B291723.png)
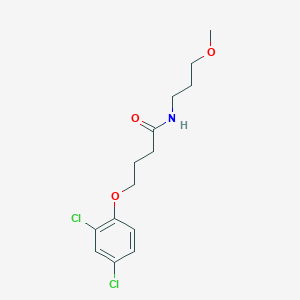
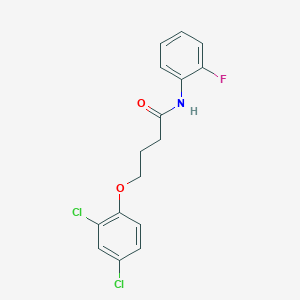

![Dimethyl 2-[(2-chlorobenzoyl)amino]terephthalate](/img/structure/B291730.png)
![Dimethyl 5-[(4-methoxybenzoyl)amino]isophthalate](/img/structure/B291731.png)
![Dimethyl 5-[(4-methylbenzoyl)amino]isophthalate](/img/structure/B291732.png)